LM11A-31 dihydrochloride (CAS 1243259-19-9) is a highly water-soluble, non-peptide small molecule modulator of the p75 neurotrophin receptor (p75NTR) . With a molecular weight of 316.27 g/mol, it is specifically engineered to bind the p75NTR NGF loop 1 domain, blocking pro-apoptotic signaling induced by proNGF while simultaneously facilitating pro-survival pathways [1]. Unlike large recombinant proteins, LM11A-31 is orally bioavailable and readily crosses the blood-brain barrier, making it a highly processable and scalable precursor for chronic in vivo neurodegeneration models .
Substituting LM11A-31 with recombinant native ligands (such as NGF or proNGF) fails in practical procurement because large proteins lack oral bioavailability, exhibit poor blood-brain barrier penetration, and non-selectively activate TrkA, which confounds p75NTR-specific assays with nociceptive off-target effects [1]. Furthermore, generic small-molecule p75NTR inhibitors often act as strict antagonists, whereas LM11A-31 functions as a selective modulator that blocks pro-apoptotic signaling while actively facilitating PI3K/AKT survival pathways [2]. For chronic in vivo studies, the requirement for continuous intracerebroventricular (ICV) infusion of recombinant proteins introduces unacceptable surgical variables and costs, making the orally active LM11A-31 the superior procurement choice for reproducible neurorestoration models [1].
LM11A-31 selectively binds the p75NTR NGF loop 1 domain without activating TrkA, unlike native NGF which binds both receptors [1].
| Evidence Dimension | TrkA Receptor Activation / Binding |
| Target Compound Data | 0% TrkA binding/activation |
| Comparator Or Baseline | Native NGF (High TrkA binding) |
| Quantified Difference | Complete elimination of TrkA cross-reactivity |
| Conditions | In vitro receptor binding and signaling assays |
Allows researchers to isolate p75NTR-mediated survival and apoptotic pathways without triggering TrkA-associated nociception or confounding signaling cascades.
LM11A-31 dihydrochloride exhibits exceptional aqueous solubility, reaching up to 100 mg/mL (approx. 316 mM) in water or PBS, enabling high-concentration stock preparation for oral gavage.
| Evidence Dimension | Aqueous Solubility and Administration Route |
| Target Compound Data | 100 mg/mL solubility; effective via oral gavage at 50-75 mg/kg |
| Comparator Or Baseline | Recombinant p75NTR antibodies or native neurotrophins (Require IV/ICV injection; negligible oral bioavailability) |
| Quantified Difference | Enables non-invasive oral dosing with confirmed CNS penetration |
| Conditions | In vivo chronic dosing preparation (stored at 4°C under nitrogen) |
Drastically reduces the cost, complexity, and animal stress associated with chronic CNS drug administration compared to surgical or systemic protein injections.
In mid- to late-stage APPL/S Alzheimer's mouse models, oral administration of LM11A-31 significantly reduced the mean area of cholinergic dystrophic neurite clusters compared to vehicle controls [1].
| Evidence Dimension | Mean area per dystrophic neurite cluster |
| Target Compound Data | Significant reduction in cluster size (p=0.001) |
| Comparator Or Baseline | Vehicle-treated APPL/S mice (Progressive structural degeneration) |
| Quantified Difference | Statistically significant structural reversal (p=0.001 vs. vehicle) |
| Conditions | 3-month oral dosing (50 mg/kg/day) in 6-8 month old male APPL/S mice |
Provides a validated, procurement-ready positive control for structural neurorestoration, proving disease modification rather than mere symptomatic relief.
In U1 macrophage models of viral replication and inflammation, LM11A-31 demonstrated potent suppression of cytotoxicity at nanomolar concentrations [1].
| Evidence Dimension | Concentration required for significant cytotoxicity reduction |
| Target Compound Data | 100 nM LM11A-31 |
| Comparator Or Baseline | Darunavir (DRV) positive control (5.5 μM) |
| Quantified Difference | Comparable suppression achieved at a 55-fold lower molar concentration |
| Conditions | In vitro U1 macrophage cytotoxicity assay (LDH release) at 24 hours |
Offers a highly potent tool for investigating macrophage-mediated inflammation and viral reservoirs with minimal compound consumption.
Leveraging its 100 mg/mL aqueous solubility and established blood-brain barrier penetration, LM11A-31 is the optimal choice for long-term (3+ months) oral gavage studies in Alzheimer's and Huntington's disease models, avoiding the surgical artifacts of ICV pumps .
Because it strictly avoids TrkA binding, this compound is essential for in vitro and in vivo assays designed to isolate p75NTR-mediated pro-survival or anti-apoptotic signaling without confounding TrkA-driven effects [1].
Backed by quantitative data showing significant reductions in dystrophic neurite cluster size (p=0.001), LM11A-31 serves as a reliable positive control for evaluating structural disease modification in amyloid-beta or mutant huntingtin models [1].